2,5-Dimethoxybenzylamine
Overview
Description
2,5-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Mechanism of Action
Target of Action
2,5-Dimethoxybenzylamine is a chemical compound used primarily as a building block in organic synthesis It’s known to react with compounds like ethyl bromoacetate to yield products such as n-(2,5-dimethoxy)benzylglycine ethyl ester .
Mode of Action
The mode of action of this compound largely depends on the specific reaction it’s involved in. For instance, in the reaction with ethyl bromoacetate, it acts as a nucleophile, attacking the electrophilic carbon in the ester group of ethyl bromoacetate . This results in the formation of N-(2,5-dimethoxy)benzylglycine ethyl ester .
Biochemical Pathways
It’s known to be involved in the synthesis of diverse drug candidates containing the 1,3-diazaoxindole scaffold .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.93 (iLOGP) and 0.72 (XLOGP3) .
Result of Action
The result of this compound’s action is highly dependent on the specific chemical reaction it’s involved in. In the context of organic synthesis, its action typically results in the formation of new chemical compounds. For example, it can react with ethyl bromoacetate to form N-(2,5-dimethoxy)benzylglycine ethyl ester .
Biochemical Analysis
Biochemical Properties
It is known to react with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester This suggests that it can participate in biochemical reactions involving ester formation
Molecular Mechanism
It is not currently known how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dimethoxybenzylamine involves the reaction of 2,5-dimethoxybenzaldehyde with ammonia. The reaction typically requires specific conditions to ensure the desired product is obtained . Another method involves the reduction of 2,5-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dimethoxybenzaldehyde, while reduction can produce various amine derivatives .
Scientific Research Applications
2,5-Dimethoxybenzylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Similar in structure but with methoxy groups at the 2 and 4 positions.
3,4-Dimethoxybenzylamine: Another similar compound with methoxy groups at the 3 and 4 positions.
Uniqueness: 2,5-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This positioning can make it more suitable for certain reactions and applications compared to its isomers .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCHDDHXMFKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186420 | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-95-4 | |
Record name | 2,5-Dimethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3275-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dimethoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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